molecular formula C13H9NO4 B6388808 3-(3-Carboxyphenyl)picolinic acid CAS No. 1261912-82-6

3-(3-Carboxyphenyl)picolinic acid

Cat. No.: B6388808
CAS No.: 1261912-82-6
M. Wt: 243.21 g/mol
InChI Key: ZVALRCPXGPGZNT-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a carboxyphenyl group. This compound is of interest due to its potential applications in coordination chemistry and materials science. It serves as a versatile building block for the synthesis of various coordination polymers and metal-organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method is the hydrothermal self-assembly pathway, where the compound is generated by reacting picolinic acid with 3-carboxybenzaldehyde in the presence of a catalyst and under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrothermal synthesis, utilizing reactors that can maintain high temperatures and pressures. The process ensures high yield and purity of the compound, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as enhanced catalytic activity or altered magnetic properties. The molecular targets include metal ions and the pathways involved are related to the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Uniqueness: 3-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows it to form distinct coordination compounds with unique properties. Its ability to act as a versatile building block for the synthesis of various metal-organic frameworks and coordination polymers sets it apart from its isomers .

Properties

IUPAC Name

3-(3-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVALRCPXGPGZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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